molecular formula C6H12F3N B3080767 Tert-butyl(2,2,2-trifluoroethyl)amine CAS No. 1092294-10-4

Tert-butyl(2,2,2-trifluoroethyl)amine

Cat. No.: B3080767
CAS No.: 1092294-10-4
M. Wt: 155.16 g/mol
InChI Key: PGHJGVBGEAGNEJ-UHFFFAOYSA-N
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Description

Tert-butyl(2,2,2-trifluoroethyl)amine is an organic compound with the molecular formula C6H12F3N. It is a secondary amine where the amine nitrogen is bonded to a tert-butyl group and a 2,2,2-trifluoroethyl group. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence the compound’s reactivity and interactions in various chemical environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(2,2,2-trifluoroethyl)amine typically involves the reaction of tert-butylamine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the trifluoroethyl bromide, displacing the bromide ion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to increase reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(2,2,2-trifluoroethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl(2,2,2-trifluoroethyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: Investigated for its potential as a bioactive compound due to the presence of the trifluoromethyl group, which can enhance the biological activity of molecules.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs that target specific enzymes or receptors.

    Industry: Used in the production of agrochemicals, polymers, and other industrial chemicals .

Mechanism of Action

The mechanism by which tert-butyl(2,2,2-trifluoroethyl)amine exerts its effects is largely dependent on the specific application. In biological systems, the trifluoromethyl group can enhance the compound’s ability to interact with enzymes or receptors, often by increasing the compound’s lipophilicity and stability. This can lead to improved binding affinity and selectivity for specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl(2,2,2-trifluoroethyl)amine is unique due to the presence of both the tert-butyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased steric hindrance and electron-withdrawing effects, which can influence the compound’s reactivity and interactions in various chemical environments .

Properties

IUPAC Name

2-methyl-N-(2,2,2-trifluoroethyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3N/c1-5(2,3)10-4-6(7,8)9/h10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHJGVBGEAGNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092294-10-4
Record name tert-butyl(2,2,2-trifluoroethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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